N-(2,3-dimethylphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide
Description
N-(2,3-DIMETHYLPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives
Properties
Molecular Formula |
C24H25N3O3 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[2-oxo-4-(pyrrolidine-1-carbonyl)quinolin-1-yl]acetamide |
InChI |
InChI=1S/C24H25N3O3/c1-16-8-7-10-20(17(16)2)25-22(28)15-27-21-11-4-3-9-18(21)19(14-23(27)29)24(30)26-12-5-6-13-26/h3-4,7-11,14H,5-6,12-13,15H2,1-2H3,(H,25,28) |
InChI Key |
AMELKJOLOPMLEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C(=O)N4CCCC4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHYLPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Introduction of the Pyrrolidine Moiety: This step might involve the reaction of the quinoline derivative with pyrrolidine under suitable conditions.
Acylation: The final step could involve the acylation of the intermediate product with 2,3-dimethylphenylacetyl chloride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, quinoline derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. This compound might exhibit similar activities, making it a candidate for drug development.
Medicine
In medicine, such compounds are explored for their potential therapeutic effects. They might act as enzyme inhibitors, receptor antagonists, or other bioactive agents.
Industry
Industrially, these compounds can be used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,3-DIMETHYLPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE would depend on its specific biological target. Generally, quinoline derivatives interact with various molecular targets, including enzymes, receptors, and DNA. They might inhibit enzyme activity, block receptor signaling, or intercalate into DNA, thereby exerting their effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial activity.
Isoquinoline: A structural isomer with different biological properties.
Quinoxaline: Another related compound with diverse biological activities.
Uniqueness
N-(2,3-DIMETHYLPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is unique due to the presence of the pyrrolidine and dimethylphenyl groups, which might confer specific biological activities and chemical reactivity not seen in other quinoline derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
